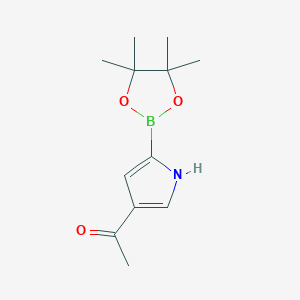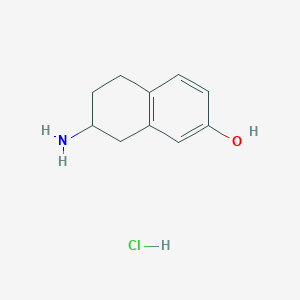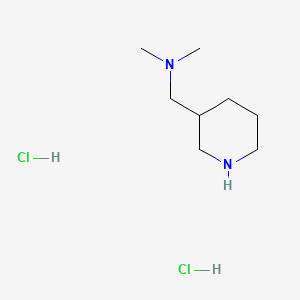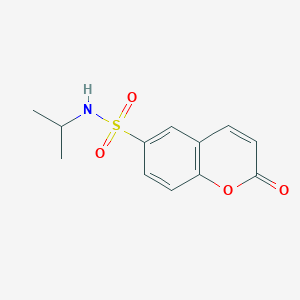
(E)-N-(4-((tert-Butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline
Vue d'ensemble
Description
“(E)-N-(4-((tert-Butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline” is an organic compound containing a benzylideneaniline core, a tert-butyldimethylsilyl ether group, and a fluorine atom. The tert-butyldimethylsilyl (TBDMS or TBS) group is a commonly used protecting group in organic synthesis, particularly for alcohols . The “E” in the name indicates the geometry of the double bond, with the highest priority groups on opposite sides of the double bond.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an alcohol with the TBDMS group, followed by the formation of the benzylideneaniline core. The fluorine atom could be introduced through various methods, such as electrophilic fluorination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylideneaniline core, a fluorine atom on the benzene ring, and a tert-butyldimethylsilyl group attached to the benzene ring via an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzylideneaniline core, the fluorine atom, and the TBDMS group. The benzylideneaniline core could undergo reactions typical of aromatic compounds, while the fluorine atom could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the fluorine atom could increase its lipophilicity, while the TBDMS group could affect its steric properties .Applications De Recherche Scientifique
Synthesis of Derivatives for Anticancer and Anti-HIV Agents
The compound has been used in the synthesis of 4-[1-(2-deoxy-β-D-ribofuranosyl)]-derivatives of 5-fluoroaniline. These derivatives were evaluated as potential anticancer and antihuman immunodeficiency virus (anti-HIV) agents. However, specific derivatives like 3-fluoro-4-[1-(2-deoxy-β-D-ribofuranosyl)]aniline were found inactive in this regard (Wang et al., 2000).
Indole Synthesis via Benzyne Cyclization
This compound plays a role in the synthesis of indoles through benzyne cyclization of N-(2-lithioallyl)-2-fluoroanilines. This process is crucial for creating 4-functionalized 3-methylindoles, highlighting the compound's utility in organic synthesis and pharmaceutical applications (Barluenga et al., 1999).
Inhibitory Activities on Enzymes
N-benzylidene-4-fluoroaniline, a derivative of the compound, showed strong inhibitory effects on carbonic anhydrase isoenzymes in vitro. This suggests potential therapeutic applications for these compounds as enzyme activators in the future (Çelik & Babagil, 2019).
Chemical Protection and Deprotection
The compound is used in protecting diols with 4-(tert-butyldimethylsilyloxy)benzylidene acetal. It plays a crucial role in the protection and deprotection of functional groups in organic synthesis, which is vital in the preparation of various chemicals (Osajima et al., 2009).
Site-Selective Metalation and Electrophilic Substitution
It is involved in site-selective metalation and electrophilic substitution of fluorine and trifluoromethyl substituted anilines. This illustrates its significance in specific chemical transformations and synthesis processes (Takagishi et al., 1992).
Phase Transition Studies in Molecular Solids
The compound has been studied for its role in phase transition in molecular solids. Such studies are crucial for understanding the properties of materials under different temperature conditions, which is important in material science and engineering (Vinokur et al., 2017).
Synthesis of Antihypercholesterolemic Drug
It has been used in the synthesis of the antihypercholesterolemic drug ezetimibe.
This showcases its application in the development of pharmaceuticals, particularly in addressing cholesterol-related health issues (Zhu et al., 2016).
Dual Sensor for Copper and Fluoride Ions
The compound has been utilized in the development of a dual sensor for detecting copper and fluoride ions. Such sensors have significant applications in environmental monitoring and analytical chemistry (Gupta et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-(4-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNOSi/c1-19(2,3)23(4,5)22-18-12-6-15(7-13-18)14-21-17-10-8-16(20)9-11-17/h6-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTNRBRHDPBAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetamidophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide](/img/structure/B3309621.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309626.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B3309627.png)
![N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B3309633.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3309637.png)
![1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea](/img/structure/B3309647.png)



![Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate](/img/structure/B3309678.png)
![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)
![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B3309707.png)
![N-(3-{3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-1-yl}-2-hydroxypropyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B3309717.png)

